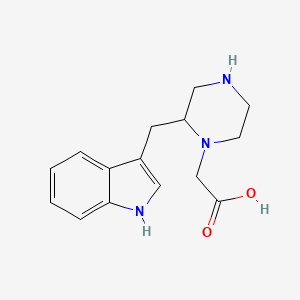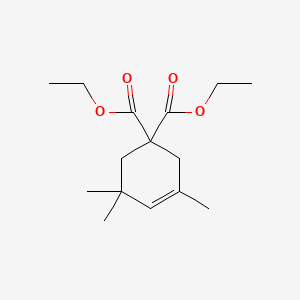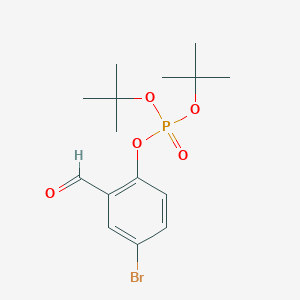
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate: is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical reactivity and significant biological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-2-enoate moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate typically involves the condensation of 5-hydroxymethylfurfural (HMF) with appropriate aldehydes or ketones. One common method involves the reaction of HMF with 3,3-dimethyl-2-butanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through biomass conversion processes. Biomass-derived furfural and HMF are key intermediates in the synthesis of various furan derivatives. The catalytic conversion of biomass to HMF, followed by condensation reactions, is a sustainable and efficient method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the pent-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted furan compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. The compound can also form hydrogen bonds and other interactions with biological molecules, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A key intermediate in the synthesis of furan derivatives.
5-Hydroxymethylfurfural (HMF): A biomass-derived compound used in the synthesis of various furan derivatives.
Furfurylamine: A derivative of furfural used in pharmaceuticals.
Uniqueness
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate is unique due to its specific structure, which combines a furan ring with a pent-2-enoate moiety. This combination imparts distinct chemical reactivity and biological activities, making it valuable for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
919296-38-1 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C11H14O4/c1-8(5-6-10(12)14-2)11(13)9-4-3-7-15-9/h3-8,11,13H,1-2H3 |
InChI-Schlüssel |
DOLLVNCCQRDNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC(=O)OC)C(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)




![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
